molecular formula C7H14O5 B1236077 Evalose

Evalose

Cat. No. B1236077
M. Wt: 178.18 g/mol
InChI Key: AWWDAEYRNORHRF-DBRKOABJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evalose is a deoxymannose derivative.

Scientific Research Applications

Synthesis and Chemical Properties

Evalose, scientifically known as D-Evalose (1: 6-deoxy-3-C-methyl-D-mannose), has been synthesized through a series of derivations from methyl 3, 3′-anhydro-4, 6-O-benzylidene-3-C-hydroxymethyl-2-O-methyl-α-D-mannopyranoside. This complex process has enabled the study and confirmation of its structure, further contributing to the field of organic chemistry (Yoshimura, Hong, 佐藤 憲一, & Ken-Ichi Sato, 1979).

Microfluidics and Evaporation Control

In the field of microfluidics, particularly regarding devices with open air/liquid interfaces, controlling evaporation is critical. A study has demonstrated a novel method to decrease heat-induced fluid evaporation within microfluidic systems, which could be beneficial for managing reactions and processes involving substances like Evalose (Zhang & Xing, 2010).

Evaluative Research Methodology

Evaluative research in science, which is essential for assessing the effectiveness and applicability of substances like Evalose, adheres closely to the scientific method. This approach ensures that research on Evalose and similar compounds is grounded in rigorous scientific principles (Shapiro, 1985).

Molecular Descriptor for QSAR/QSPR Analysis

Evalose's relevance extends to the development of molecular descriptors for use in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analysis. These methods are crucial in fields like pharmaceutical drug discovery, where the properties of molecules like Evalose are studied for potential applications (Ferguson et al., 1997).

Building Materials and Construction

Evalose's derivative, Ethylene-vinyl acetate (EVA), shows potential in improving the properties of construction materials like calcium sulfoaluminate cement. Its application in architecture and emergency repairs highlights the versatility and utility of compounds related to Evalose in practical applications (Shi, Zou, & Wang, 2018).

properties

Product Name

Evalose

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-3-methylhexanal

InChI

InChI=1S/C7H14O5/c1-4(9)6(11)7(2,12)5(10)3-8/h3-6,9-12H,1-2H3/t4-,5-,6-,7-/m1/s1

InChI Key

AWWDAEYRNORHRF-DBRKOABJSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@](C)([C@@H](C=O)O)O)O)O

SMILES

CC(C(C(C)(C(C=O)O)O)O)O

Canonical SMILES

CC(C(C(C)(C(C=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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